2-[(3-Methylbut-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one
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Overview
Description
2-[(3-Methylbut-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one is an organic compound characterized by a cycloheptatrienone core substituted with a sulfanyl group and a 3-methylbut-2-en-1-yl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylbut-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one typically involves the following steps:
Formation of the Cycloheptatrienone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with the cycloheptatrienone core.
Attachment of the 3-Methylbut-2-en-1-yl Side Chain: This step involves the alkylation of the sulfanyl group with 3-methylbut-2-en-1-yl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylbut-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cycloheptatrienone core can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
2-[(3-Methylbut-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Methylbut-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid
- 3-Sulfanyl-2-methylbutan-1-ol
- Succinic acid, 3-methylbut-2-en-1-yl neryl ester
Uniqueness
2-[(3-Methylbut-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one is unique due to its cycloheptatrienone core, which imparts distinct chemical and biological properties compared to similar compounds. Its structural features enable it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88050-56-0 |
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Molecular Formula |
C12H14OS |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
2-(3-methylbut-2-enylsulfanyl)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C12H14OS/c1-10(2)8-9-14-12-7-5-3-4-6-11(12)13/h3-8H,9H2,1-2H3 |
InChI Key |
TVYFAFIAAPSFNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCSC1=CC=CC=CC1=O)C |
Origin of Product |
United States |
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